3-(Butylamino)-4-phenoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Butylamino)-4-phenoxybenzoic acid is an organic compound that features a benzoic acid core substituted with a butylamino group at the 3-position and a phenoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylamino)-4-phenoxybenzoic acid typically involves the following steps:
Nitration: The starting material, 4-phenoxybenzoic acid, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The amino group is alkylated with butyl bromide in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(Butylamino)-4-phenoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The butylamino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The phenoxy group can be reduced to a phenol under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of phenol derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
3-(Butylamino)-4-phenoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Butylamino)-4-phenoxybenzoic acid involves its interaction with specific molecular targets. The butylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenoxy group may interact with hydrophobic pockets, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Phenoxybenzoic acid: Lacks the butylamino group, resulting in different reactivity and applications.
3-Amino-4-phenoxybenzoic acid: Similar structure but without the butyl group, affecting its binding properties and biological activity.
3-(Butylamino)benzoic acid: Lacks the phenoxy group, leading to different chemical and biological properties.
Uniqueness
3-(Butylamino)-4-phenoxybenzoic acid is unique due to the presence of both the butylamino and phenoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
105641-65-4 |
---|---|
Molecular Formula |
C17H19NO3 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
3-(butylamino)-4-phenoxybenzoic acid |
InChI |
InChI=1S/C17H19NO3/c1-2-3-11-18-15-12-13(17(19)20)9-10-16(15)21-14-7-5-4-6-8-14/h4-10,12,18H,2-3,11H2,1H3,(H,19,20) |
InChI Key |
KFXRUTQVOFKIGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C=CC(=C1)C(=O)O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.